3-(2-Chlorophenyl)butanoic acid
Description
Significance of Aryl-Substituted Butanoic Acid Scaffolds in Chemical Research
The introduction of an aryl group, particularly a substituted phenyl ring, onto the butanoic acid scaffold creates a class of compounds known as aryl-substituted butanoic acids. These structures are of particular importance in medicinal chemistry and materials science. The aryl moiety can engage in various intermolecular interactions, including hydrophobic and π-stacking interactions, which are crucial for binding to biological targets like enzymes and receptors. ontosight.ai
Aryl-substituted butanoic acids serve as key intermediates in the synthesis of more complex molecules, including heterocyclic compounds and potential drug candidates. researchgate.netmdpi.com For example, 4-(2-aminophenyl)-2-aryl-4-oxobutanoic acids have been used as precursors for the synthesis of 7-aryl substituted paullones, a class of compounds investigated for their potential antitumor activity. mdpi.com Furthermore, specific derivatives have been designed as inhibitors for critical enzymes in disease pathways, such as the 4-aryl-2,4-dioxobutanoic acids developed as inhibitors of HIV-1 integrase. acs.org The stereochemistry of these scaffolds is also a critical aspect of research, with different enantiomers often exhibiting distinct biological effects. ontosight.ai
The research on these scaffolds is multifaceted, involving:
Synthesis and Characterization: Development of novel and efficient synthetic routes to access structurally diverse aryl-substituted butanoic acids. researchgate.netmdpi.com This includes asymmetric synthesis to obtain specific stereoisomers. ontosight.ai
Structural Analysis: Studies, including X-ray crystallography, are performed to understand the three-dimensional structure of these molecules and how their conformation influences their properties and interactions. researchgate.netmdpi.commdpi.com
Biological Evaluation: Screening of these compounds for various biological activities, such as antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. ontosight.airesearchgate.net
Overview of Research Directions for 3-(2-Chlorophenyl)butanoic Acid and Related Structures
Direct academic research focusing exclusively on this compound is limited in publicly accessible literature. However, significant research has been conducted on structurally related compounds, particularly those bearing additional functional groups, which provides insight into the potential areas of interest for this chemical scaffold. The primary research direction for analogues of this compound is overwhelmingly in the field of neuropharmacology.
Amino-Substituted Analogues: The most prominent research involves amino-substituted derivatives. For instance, 4-amino-3-(2-chlorophenyl)butanoic acid has been investigated for its potential as a pharmacological agent, likely due to its structural similarity to neurotransmitters. ontosight.ai Research on such compounds explores their effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders. ontosight.ai
Similarly, (S)-3-Amino-4-(2-chlorophenyl)butanoic acid has been studied for its potential to modulate the gamma-aminobutyric acid (GABA) system, which is central to regulating neuronal excitability. This line of inquiry positions such compounds as candidates for developing new treatments for conditions like anxiety and epilepsy. The introduction of the amino group and the specific stereochemistry are critical for this biological activity.
Baclofen and Related GABA Analogues: A closely related and clinically significant compound is Baclofen, which is (R)-4-amino-3-(4-chlorophenyl)butanoic acid. nih.gov Baclofen is a well-established muscle relaxant that acts as an agonist for the GABA-B receptor. The extensive research on Baclofen highlights the therapeutic potential of the chlorophenyl-substituted aminobutanoic acid scaffold. The position of the chloro-substituent on the phenyl ring is a key structural determinant of activity.
Synthetic and Structural Research: Research has also been conducted on the synthesis and crystal structure of related chlorophenyl-substituted butanoic acid derivatives, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid and 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid. researchgate.netmdpi.commdpi.com These studies provide fundamental data on the molecular geometry and intermolecular interactions, such as hydrogen bonding, which are crucial for rational drug design and materials science. mdpi.commdpi.com For example, the crystal structure of 4-[(4-chlorophenyl)carbamoyl]butanoic acid reveals how the molecules self-assemble into supramolecular structures through hydrogen bonds. researchgate.netmdpi.com While not directly focused on biological activity, this foundational research is essential for understanding the physicochemical properties of this class of compounds.
Compound Index
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-chlorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWWFOQNAJIDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Chlorophenyl Butanoic Acid
Established Reaction Pathways for Butanoic Acid Synthesis
The formation of the butanoic acid structure, a common motif in organic chemistry, can be achieved through various reliable reaction pathways. These methods provide the foundational chemistry for synthesizing a wide range of substituted butanoic acids, including the target compound.
Friedel-Crafts alkylation and related reactions represent a classical approach to forming carbon-carbon bonds on an aromatic ring. In the context of synthesizing compounds like 3-(2-chlorophenyl)butanoic acid, these methods could theoretically be employed to introduce the butanoic acid chain or a precursor onto the 2-chlorophenyl ring. An enantioselective organocatalytic Friedel-Crafts alkylation of electron-rich benzenes has been developed, which could be adapted for such syntheses. core.ac.uk This method utilizes chiral imidazolidinone salts to activate α,β-unsaturated aldehydes, facilitating their reaction with nucleophilic aromatic rings. core.ac.uk
Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. The Suzuki reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a powerful tool for creating aryl-carbon bonds. researchgate.net For the synthesis of this compound, a Suzuki coupling could potentially be used to connect a 2-chlorophenylboronic acid with a suitable butanoic acid derivative bearing a leaving group. researchgate.netresearchgate.net Similarly, other coupling reactions, such as those involving Grignard reagents or organozinc compounds, offer alternative pathways. researchgate.net Decarboxylative coupling reactions, which unite two carboxylic acids, are an emerging environmentally friendly alternative to traditional methods. rsc.org
A common and versatile strategy for synthesizing carboxylic acids involves the transformation of carbonyl compounds such as aldehydes, ketones, or esters. scribd.comudel.edu For instance, a multi-step synthesis could start from a ketone or aldehyde that already contains the 2-chlorophenyl group. rsc.org One general method involves the conversion of an alkyl or aryl halide to a Grignard reagent, which then reacts with carbon dioxide to form the corresponding carboxylic acid. mnstate.edu Another approach is the hydrolysis of nitriles, which can be prepared from corresponding halides. mnstate.edu A specific example leading to a related compound, optically active 4-amino-3-(4-chlorophenyl)butanoic acid, starts from ethyl (3S,4R)-4-(4-chlorophenyl)-2-oxopyrrolidine-3-carbonate, which is hydrolyzed with hydrochloric acid. google.com
Precursors and Intermediate Compounds in the Synthesis of this compound
The synthesis of this compound relies on the availability of key precursors and the formation of stable intermediates. A common precursor is (Z)-3-(2-chlorophenyl)but-2-enoic acid, which can be hydrogenated to yield the final product. rsc.org The synthesis of this unsaturated acid often starts from a ketone, which is reacted with triethyl phosphonoacetate in the presence of a base like sodium hydride. rsc.org
Another relevant intermediate is tert-butyl 3-(2-chlorophenyl)-2-(diethoxyphosphoryl)propanoate. mdpi.com This compound can be synthesized by reacting tert-butyl diethylphosphonoacetate (B8399255) with p-chlorobenzylbromide in the presence of sodium hydride. mdpi.com Furthermore, 3-(2-acetoxy-4-chlorophenyl)propanoic acid has been synthesized and characterized, indicating its potential as an intermediate in related syntheses. rsc.org
A variety of other substituted butanoic acids and their precursors are known, which provides a basis for developing synthetic routes to this compound. These include compounds like 4-amino-3-(2-chlorophenyl)butanoic acid and its derivatives. pharmaffiliates.com
Table 1: Key Precursors and Intermediates
| Compound Name | Role in Synthesis |
|---|---|
| (Z)-3-(2-Chlorophenyl)but-2-enoic acid | Precursor for hydrogenation |
| tert-Butyl 3-(2-chlorophenyl)-2-(diethoxyphosphoryl)propanoate | Intermediate in multi-step synthesis |
| 3-(2-Acetoxy-4-chlorophenyl)propanoic acid | Potential intermediate |
| 2-Chlorobenzaldehyde (B119727) | Starting material for building the carbon chain |
Optimization of Reaction Conditions and Parameters
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalysts is crucial for achieving high yields and purity.
The choice of solvent can significantly impact the outcome of a reaction. For instance, in the synthesis of butanoic acid derivatives via coupling reactions, solvents like tetrahydrofuran (B95107) (THF) are commonly used. researchgate.net In some cases, co-solvents such as N-methyl-2-pyrrolidone (NMP) are required to facilitate the reaction, particularly when using iron catalysts. researchgate.net The enantioselective hydrogenation of β,β-disubstituted acrylic acids, a key step in one synthetic route to this compound, is often performed in solvents like dichloromethane (B109758) (CH2Cl2). rsc.org The purification of the final product and intermediates frequently involves solvent mixtures like petroleum ether and ethyl acetate (B1210297) for column chromatography or recrystallization. rsc.org
Temperature is another critical parameter. The synthesis of (Z)-3-(2-chlorophenyl)but-2-enoic acid involves cooling the reaction mixture to 0 °C during the addition of reagents, followed by stirring at room temperature. rsc.org In contrast, the hydrolysis of an intermediate in the synthesis of a related compound is carried out at about 100 °C. google.com The optimization of temperature is often a balance between achieving a reasonable reaction rate and minimizing side reactions. For example, in the silver(I)-promoted oxidative coupling of methyl p-coumarate and methyl ferulate, it was found that both conversion and selectivity decreased at 0 °C compared to higher temperatures. scielo.br
Table 2: Influence of Solvents on a Related Synthesis
| Solvent | Yield (%) |
|---|---|
| THF | 38 |
| DMF | 49 |
| CH3CHOH | 70 |
| CH3OH | 65 |
| H2O | 76 |
| 25% CH3COOH | 93 |
Data from a study on the synthesis of triazolidine (B1262331) derivatives, illustrating the significant impact of solvent choice on reaction yield. researchgate.net
Role of Catalysts and Reagents in Reaction Efficiency
In asymmetric hydrogenation, a key method for producing enantiomerically pure forms of the target compound, nickel catalysts have demonstrated high efficiency. For instance, a nickel-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids has been reported to produce (-)-3-(2-chlorophenyl)butanoic acid with a high yield and enantiomeric excess. rsc.org The reaction often employs a base, such as sodium hydride (NaH), to facilitate the initial steps of the synthesis, like the Horner-Wadsworth-Emmons reaction to form the precursor (Z)-3-(2-chlorophenyl)but-2-enoic acid. rsc.org
The Wittig olefination-Claisen rearrangement protocol presents another synthetic route. This method may involve the use of reagents like ((allyloxy)methylene)triphenyl-phosphane in a Wittig reaction, followed by thermal rearrangement. samipubco.com Subsequent steps can include reduction of an aldehyde group using sodium borohydride (B1222165) (NaBH₄) and tosylation, which utilizes tosyl chloride (TsCl), pyridine (B92270), and 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net
For the synthesis of related compounds, which can provide insight into the synthesis of this compound, various other catalysts and reagents are employed. For example, the synthesis of 4-nitro-3-(4-chlorophenyl)butanoic acid methyl ester utilizes tetramethylguanidine as a catalyst. prepchem.com In other syntheses, reagents like potassium carbonate (K₂CO₃) and paraformaldehyde are used for reactions such as the generation of an acrylate (B77674) intermediate. mdpi.com The reduction of nitro groups, a common step in related syntheses, can be achieved using nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in combination with a reducing agent. acs.org
The choice of solvent is also critical. Tetrahydrofuran (THF) is commonly used as a solvent in the initial steps of synthesis involving NaH. rsc.org Dichloromethane (DCM) is often used in steps like tosylation. researchgate.net
Yield Enhancement and Purity Considerations
Maximizing the yield and ensuring the high purity of this compound are paramount in its synthesis. Several strategies are employed throughout the synthetic and purification processes to achieve these goals.
In the nickel-catalyzed asymmetric hydrogenation, a yield of 96% for (-)-3-(2-chlorophenyl)butanoic acid has been achieved. rsc.org The purification of the final product in this method is typically performed using flash column chromatography with a silica (B1680970) gel stationary phase and a mobile phase of petroleum ether and ethyl acetate. rsc.org The precursor, (Z)-3-(2-chlorophenyl)but-2-enoic acid, can be purified by recrystallization from a mixture of petroleum ether and ethyl acetate, achieving a yield of 94%. rsc.org
Post-reaction workup procedures are crucial for isolating the crude product before final purification. These procedures often involve quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), followed by extraction with an organic solvent like ethyl acetate. The organic layer is then dried over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄) and concentrated under vacuum. rsc.org
For related compounds, different purification techniques are noted. For instance, the synthesis of 4-nitro-3-(4-chlorophenyl)butanoic acid methyl ester involves dilution with ethyl ether and washing with an aqueous hydrochloric acid solution. prepchem.com The optical resolution of racemic mixtures, such as (±)2-(4-chlorophenyl)-3-methyl butanoic acid, can be achieved using resolving agents like optically active arylamines in a mixture of water and an organic solvent like n-butanol. google.com This process allows for the separation of diastereomeric salts by filtration, which can then be treated to recover the desired enantiomer in high optical purity. google.com The recovery of the desired acid is often accomplished by extraction with an aqueous mineral acid. google.com
The purity of the final product is often assessed using techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and enantiomeric excess can be determined by methods like chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). rsc.orgacs.org
Table 1: Summary of Catalysts and Reagents in the Synthesis of this compound and Related Compounds
| Step | Catalyst/Reagent | Function | Reference |
| Asymmetric Hydrogenation | Nickel Complex | Catalyzes the enantioselective addition of hydrogen. | rsc.org |
| Horner-Wadsworth-Emmons | Sodium Hydride (NaH) | Base for deprotonation of phosphonate (B1237965) ester. | rsc.org |
| Wittig Reaction | ((allyloxy)methylene)triphenyl-phosphane | Forms a vinyl ether intermediate. | samipubco.com |
| Reduction | Sodium Borohydride (NaBH₄) | Reduces an aldehyde to an alcohol. | researchgate.net |
| Tosylation | Tosyl Chloride (TsCl), Pyridine, DMAP | Converts an alcohol to a tosylate. | researchgate.net |
| Michael Addition | Tetramethylguanidine | Catalyzes the addition of a nucleophile to an α,β-unsaturated carbonyl. | prepchem.com |
| Acrylate Formation | Potassium Carbonate (K₂CO₃), Paraformaldehyde | Reagents for the formation of an acrylate intermediate. | mdpi.com |
| Nitro Group Reduction | Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) | Part of the reducing system for a nitro group. | acs.org |
Table 2: Yield and Purification Data for this compound and its Precursors
| Compound | Synthetic Step | Yield (%) | Purification Method | Reference |
| (-)-3-(2-Chlorophenyl)butanoic acid | Asymmetric Hydrogenation | 96 | Flash column chromatography | rsc.org |
| (Z)-3-(2-Chlorophenyl)but-2-enoic acid | Horner-Wadsworth-Emmons | 94 | Recrystallization | rsc.org |
| (+)2-(4-chlorophenyl)-3-methyl butanoic acid | Optical Resolution | Quantitative | Separation of diastereomeric salts and extraction | google.com |
Derivatization and Analog Synthesis of 3 2 Chlorophenyl Butanoic Acid
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions to form esters and amides. These transformations are fundamental in altering the polarity, solubility, and biological interactions of the parent molecule.
The conversion of the carboxylic acid to an ester is a common and straightforward modification. While direct Fischer esterification, reacting the acid with an alcohol under acidic catalysis, is a standard method, its success can be substrate-dependent. For instance, attempts to directly esterify the related compound 3-[(2-hydroxyphenyl)amino]butanoic acid with methanol (B129727) were reported to be unsuccessful, highlighting that substitutions on the butanoic acid backbone can influence reactivity. mdpi.com
Despite this, ester derivatives are frequently prepared as part of larger synthetic sequences. The synthesis of (-)-3-(2-chlorophenyl)butanoic acid itself has been achieved through the hydrolysis of its corresponding ester, implying the ester's successful prior synthesis. rsc.org Furthermore, complex analogs are often isolated as esters, such as the methyl ester of a highly substituted derivative, demonstrating that esterification is a viable and utilized step in multi-step pathways. Chiral High-Performance Liquid Chromatography (HPLC) analysis to determine the enantiomeric excess of butanoic acid derivatives is often performed after esterification with reagents like diazomethane. rsc.org
Table 1: Examples of Ester Derivatives of Butanoic Acids
| Compound Name | Base Structure | Notes | Reference |
|---|---|---|---|
| Methyl 3-(4-chlorophenyl)butanoate | 3-Phenylbutanoic Acid | Isomer of the target compound; data available in spectral libraries. | nist.gov |
| Ethyl (3S,4R)-4-(4-chlorophenyl)-2-oxopyrrolidine-3-carbonate | 3-Phenylbutanoic Acid | A cyclic ester (lactone) and carbamate (B1207046) derivative formed from a related precursor. | google.com |
Amide bond formation is a cornerstone of medicinal chemistry, and the carboxylic acid of 3-(2-chlorophenyl)butanoic acid is readily converted to a wide range of amides. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with N,N-Dimethylpyridin-4-amine (DMAP) are commonly employed to facilitate this reaction with various amines. nih.gov
For more challenging or sterically hindered couplings, alternative methods are used. One effective strategy involves the in-situ formation of an acyl fluoride (B91410) from the carboxylic acid, which then reacts with the amine at elevated temperatures. This method has proven successful for hindered acids like 2-(4-chlorophenyl)-3-methylbutanoic acid. rsc.orgrsc.orgsdu.dk Another approach is the conversion of the acid to a hydrazide by reacting its ester form with hydrazine (B178648) hydrate. nih.gov This hydrazide can then be converted to an acyl azide (B81097) intermediate, which couples efficiently with amino acid esters to form peptide-like structures. nih.gov These methods have been used to synthesize a variety of amides, including those with other heterocyclic moieties. rsc.org
Table 2: Examples of Amide Derivatives of Butanoic Acids
| Compound Name | Reactants | Method | Reference |
|---|---|---|---|
| 2-(4-Chlorophenyl)-3-methyl-N-(5-nitropyridin-2-yl)butanamide | 2-(4-Chlorophenyl)-3-methylbutanoic acid and 2-amino-5-nitropyridine | BTFFH-promoted coupling (acyl fluoride intermediate) | rsc.org |
| 4-[2-(3-Chlorophenyl)acetylamino]butyric Acid Pentyl Ester | 3-Chlorophenylacetic acid and ethyl 4-aminobutyrate hydrochloride | EDCI/DMAP coupling followed by hydrolysis and alkylation | nih.gov |
| 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid | 2,4-Dichloroaniline and glutaric anhydride | Reaction in toluene | mdpi.com |
Modifications on the Phenyl Ring and Butanoic Acid Backbone
Beyond the carboxylic acid, the phenyl ring and the butanoic acid chain offer opportunities for structural diversification. Introducing new substituents or forming entirely new ring systems allows for the exploration of a vast chemical space.
The core structure of this compound can be embellished with a variety of functional groups to modulate its properties. Research on related compounds demonstrates the feasibility of incorporating groups such as amino, nitro, and trifluoromethyl moieties.
For example, complex analogs have been synthesized where the butanoic acid backbone is attached to a substituted phenylamino (B1219803) group. In one such case, a 3-aminobutanoic acid derivative was modified to include a phenoxy group bearing both a chloro and a trifluoromethyl substituent, as well as a nitro group on the phenylamino ring. The synthesis of 2-amino-4,4,4-trifluorobutanoic acid highlights methods for incorporating trifluoromethyl groups, which are often used as bioisosteric replacements for groups like isopropyl. mdpi.com Similarly, the synthesis of 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids illustrates the introduction of additional methyl or chloro groups onto the phenyl ring of a related scaffold. mdpi.comnih.gov These examples underscore the chemical tractability of adding diverse functional groups to the broader phenylbutanoic acid framework.
The this compound scaffold is a valuable precursor for the synthesis of more complex heterocyclic systems. By engaging the existing functional groups in cyclization reactions or by using the entire molecule as a building block, a variety of heterocyclic analogs can be constructed.
One notable example is the synthesis of 3-(2-chloro-6,11-dioxo-6H-benzo[b]phenoxazin-12(11H)-yl)butanoic acid. nih.gov This complex molecule is formed from a substituted 3-[(2-hydroxyphenyl)amino]butanoic acid derivative. mdpi.comnih.gov In a similar vein, 3-[(2-hydroxyphenyl)amino]butanoic acids have been reacted with 2,3-dichloroquinoxaline (B139996) to yield 3-{{2-[(3-Chloroquinoxalin-2-yl)oxy]phenyl}amino}butanoic acids, incorporating a quinoxaline (B1680401) ring system. mdpi.com
Furthermore, research on structurally similar compounds, such as the 4-chlorophenyl isomer, has demonstrated the synthesis of analogs containing dihydroisoquinoline and benzimidazole (B57391) rings. mdpi.com These syntheses often involve the conjugate addition of a heterocyclic amine to an α,β-unsaturated ester followed by hydrolysis. The reaction of substituted butenoic acids with hydrazines is also a common route to form pyridazinone heterocycles. semanticscholar.org
Table 3: Examples of Heterocyclic Analogues Derived from Phenylbutanoic Acids
| Compound Name | Core Scaffold | Heterocycle Formed | Reference |
|---|---|---|---|
| 3-(2-Chloro-6,11-dioxo-6H-benzo[b]phenoxazin-12(11H)-yl)butanoic acid | 3-Aminobutanoic acid | Benzo[b]phenoxazine | nih.gov |
| 3-{{2-[(3-Chloroquinoxalin-2-yl)oxy]phenyl}amino}butanoic acid | 3-Aminobutanoic acid | Quinoxaline | mdpi.com |
| 3-(4-Chlorophenyl)-4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid | 3-Phenylbutanoic Acid | Dihydroisoquinoline | mdpi.com |
| 4-(1H-Benzimidazol-1-yl)-3-(4-chlorophenyl)butanoic acid | 3-Phenylbutanoic Acid | Benzimidazole | mdpi.com |
Synthesis of Structurally Related Butanoic Acid Derivatives
The synthetic exploration around this compound extends to a variety of structurally related derivatives. These include isomers, homologs, and compounds with altered saturation or substitution patterns, which are valuable for comparative studies.
The synthesis of the parent compound, (-)-3-(2-chlorophenyl)butanoic acid, can be achieved via the highly enantioselective nickel-catalyzed asymmetric hydrogenation of its unsaturated precursor, (Z)-3-(2-chlorophenyl)but-2-enoic acid. rsc.org This highlights the synthesis and importance of the corresponding butenoic acid derivative.
Research has also focused on isomers, such as derivatives of 3-(4-chlorophenyl)butanoic acid. For example, 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen) and its analogs are significant pharmaceutical targets, with numerous synthetic routes developed for their production. pnu.ac.ir Other related structures that have been synthesized and used in derivatization studies include 2-(4-chlorophenyl)-3-methylbutanoic acid rsc.orgrsc.org and various N-heterocyclic analogs of GABA and Pregabalin, such as 3-(4-chlorophenyl)-4-morpholinobutanoic acid. mdpi.com These examples showcase the broad interest in the substituted phenylbutanoic acid motif.
Stereochemical Aspects and Chiral Synthesis of 3 2 Chlorophenyl Butanoic Acid
Enantioselective Synthetic Strategies
Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound, bypassing the need for resolving a racemic mixture. Several catalytic and auxiliary-based methods have been developed for this purpose.
Asymmetric hydrogenation is a powerful technique for establishing chirality. This method typically involves the reduction of a prochiral unsaturated precursor, such as (Z)-3-(2-chlorophenyl)but-2-enoic acid, using hydrogen gas in the presence of a chiral catalyst. Transition metal complexes, particularly those of rhodium and ruthenium with chiral phosphine (B1218219) ligands, are commonly employed. psu.edu For instance, a rhodium complex incorporating a chiral bisphosphine-thiourea ligand has been utilized in the enantioselective hydrogenation of α,β-unsaturated N-acylpyrazoles, a reaction type analogous to the synthesis of chiral butanoic acids. rsc.org
A notable example is the highly enantioselective nickel-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids, which has been successfully applied to produce (-)-3-(2-chlorophenyl)butanoic acid with a high yield and enantiomeric excess. rsc.org The reaction is typically carried out under a high pressure of hydrogen gas and at room temperature. rsc.org The choice of chiral ligand is critical for achieving high enantioselectivity.
Table 1: Asymmetric Hydrogenation of (Z)-3-(2-chlorophenyl)but-2-enoic acid
| Catalyst System | Product | Yield | Enantiomeric Excess (ee) |
| Nickel / Chiral Ligand | (-)-3-(2-Chlorophenyl)butanoic acid | 96% | 90% |
Data sourced from a study on highly enantioselective Ni-catalyzed asymmetric hydrogenation. rsc.org
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. This strategy has been applied to the synthesis of various chiral carboxylic acids. researchgate.netshu.ac.uk
In the context of butanoic acid derivatives, a chiral auxiliary can be attached to a precursor molecule. For example, racemic 4-nitro-3-(4-chlorophenyl)butanoic acid has been esterified with (R)- or (S)-N-phenylpantolactam as a chiral auxiliary. researchgate.net This leads to the formation of diastereomeric esters that can be separated by chromatography. Subsequent hydrolysis of the separated diastereomers yields the enantiopure nitro acids, which can then be converted to the desired butanoic acid enantiomer. researchgate.net The efficiency of this separation and the mild conditions for the removal of the auxiliary are key advantages of this method. scielo.org.mx
Asymmetric catalysis is a broad field that encompasses a variety of catalytic methods for producing chiral compounds. nih.govnd.eduumontreal.ca Beyond asymmetric hydrogenation, other catalytic approaches can be envisioned for the synthesis of 3-(2-chlorophenyl)butanoic acid. The development of novel chiral catalysts is an active area of research, with the goal of achieving high efficiency and enantioselectivity under mild reaction conditions. nih.gov For the synthesis of 3-arylbutanoic acids, rhodium-catalyzed reactions with chiral bisphospholane ligands have shown remarkable efficiency. psu.edu
Racemic Resolution Techniques
Racemic resolution is a common strategy for separating enantiomers from a 50:50 mixture. This approach relies on the different physical properties of diastereomers formed by reacting the racemate with a chiral resolving agent.
The formation of diastereomeric salts is a classical and widely used method for the resolution of racemic acids and bases. nii.ac.jpresearchgate.netmdpi.com In this process, the racemic this compound is treated with a chiral base, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different solubilities and can be separated by fractional crystallization. nii.ac.jpgoogle.com
Commonly used resolving agents for acidic compounds include chiral amines such as cinchonidine (B190817) and 2-amino-1,2-diphenylethanol (B1215729) (ADPE). nii.ac.jpresearchgate.netx-mol.comnih.gov The choice of resolving agent and the solvent system are crucial for achieving efficient separation. google.com The less soluble diastereomeric salt will preferentially crystallize from the solution, allowing for its isolation. nii.ac.jp
The initial crystallization of the less-soluble diastereomeric salt often does not result in a completely pure diastereomer. nii.ac.jp Therefore, one or more recrystallization steps are typically necessary to enhance the diastereomeric and, consequently, the enantiomeric purity of the final product. nii.ac.jpgoogle.com The selection of an appropriate solvent system for the recrystallization is critical for maximizing the purity of the desired diastereomeric salt. google.com After achieving the desired purity, the resolving agent is removed by an acid-base extraction to yield the enantiomerically pure this compound. nii.ac.jp
Recovery and Racemization of Undesired Enantiomers for Recycling
Several methods exist for the racemization of optically active carboxylic acids, which can be applied to the undesired enantiomer of this compound. google.comgoogle.com One common approach involves heating an aqueous solution of the optically active carboxylic acid. google.com This process can be facilitated by the presence of a catalytically effective amount of a tertiary amine. google.com The temperatures for this racemization typically range from approximately 75°C to 200°C. google.com
Another established method involves heating an aqueous solution of the carboxylic acid in the presence of an alkali metal hydroxide. google.com This creates a basic environment that facilitates the removal of the acidic proton at the chiral center, leading to the formation of a planar enolate intermediate, which upon reprotonation can form either enantiomer, thus leading to racemization. A sufficient excess of the alkali metal base is generally used to ensure the conversion of the undesired enantiomer. google.com The reaction temperature for this base-catalyzed racemization is often maintained between 80°C and 200°C, with a more common range being 100°C to 170°C. google.com
For instance, a process developed for recycling the undesired (-) isomer of 2-(4-chlorophenyl)-3-methyl butanoic acid involves concentrating the mother liquor from the resolution process, recovering the undesired acid, and then racemizing it for reuse. google.com This highlights a practical application of the principle in an industrial context for a structurally related compound. google.com The amide of a carboxylic acid can also be racemized and then hydrolyzed to produce the racemic acid for recycling. google.com
The general conditions for these racemization methods are summarized in the table below.
Table 1: General Conditions for Racemization of Optically Active Carboxylic Acids
| Method | Reagents/Conditions | Temperature Range | Reference |
|---|---|---|---|
| Thermal Racemization | Heating in aqueous solution | 75°C - 200°C | google.com |
| Base-Catalyzed Racemization | Aqueous solution with excess alkali metal hydroxide | 80°C - 200°C | google.com |
Determination of Enantiomeric Purity (Enantiomeric Excess, ee)
The determination of enantiomeric purity, or enantiomeric excess (ee), is a critical step in the synthesis and characterization of chiral compounds like this compound. thieme-connect.de Enantiomeric excess is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. thieme-connect.de Several analytical techniques are available for this purpose, with chromatographic methods being particularly prominent. libretexts.org
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most powerful and widely used direct methods for separating and quantifying enantiomers. libretexts.orgdokumen.pub The enantiomers interact differently with the chiral environment of the column, leading to different retention times, which allows for their separation and quantification. libretexts.org For carboxylic acids, the analysis is often improved by converting the acid to an ester, such as a methyl ester, prior to HPLC analysis. rsc.orgnih.govmdpi.com This derivatization can lead to better peak shape and resolution.
For example, the enantiomeric excess of similar 3-hydroxycarboxylic acids has been determined by chiral HPLC after derivatization to their corresponding methyl esters. nih.govmdpi.com The separation is typically achieved using a specialized chiral column, such as a Daicel Chiralcel OD-3, with a mobile phase consisting of a mixture of hexane (B92381) and isopropanol. rsc.orgmdpi.com
Another approach involves derivatization with a chiral reagent to form diastereomers. thieme-connect.delibretexts.org These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatography techniques like gas chromatography (GC) or HPLC. libretexts.orglibretexts.org However, this method must ensure that the derivatization reaction proceeds to completion and that no racemization occurs during the process. thieme-connect.de
Spectroscopic methods can also be employed. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents can induce different chemical shifts for the nuclei of the two enantiomers, allowing for their quantification. libretexts.org Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can also be used to determine enantiomeric composition, as the two enantiomers will produce opposite signals. nih.gov
The table below outlines typical conditions for determining the enantiomeric excess of related chiral carboxylic acids by HPLC, which would be applicable to this compound.
Table 2: Example HPLC Conditions for Enantiomeric Excess Determination of Related Chiral Acids
| Compound Type | Derivatization | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|---|
| 2-Arylpropanoic acids | Esterification with CH₂N₂ | Chiralpak OJ | Hexane/Isopropanol (98:2) | UV (230 nm) | rsc.org |
| 3-Hydroxy-4-(4-chlorophenyl)butanoic acid | Methyl ester (with TMSCHN₂) | Daicel Chiralcel OD-3 | Hexane/2-PrOH (10%) | Not Specified | nih.govmdpi.com |
Reaction Pathways and Mechanistic Studies of 3 2 Chlorophenyl Butanoic Acid
General Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group is a primary site of reactivity in 3-(2-Chlorophenyl)butanoic acid. fiveable.me Its chemistry is characterized by the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton. fiveable.me This functional group can undergo nucleophilic acyl substitution, where the hydroxyl group is replaced by other nucleophiles, although this often requires converting the -OH into a better leaving group first. msu.edu
The carboxyl group of a carboxylic acid is in a high oxidation state. libretexts.orgumn.edu Further oxidation typically leads to decarboxylation, removing the carboxyl carbon as carbon dioxide. msu.edulibretexts.org The specific outcome for the rest of the molecule depends on the reaction conditions. libretexts.org One notable reaction is the Hunsdiecker reaction, where a heavy metal salt of the carboxylic acid (e.g., silver salt) reacts with a halogen like bromine to replace the carboxyl group with a bromine atom, resulting in the oxidation of both the carboxyl carbon and the remaining organic structure. msu.edulibretexts.org
In the context of substituted phenylalkanoic acids, such as the related 3-phenylbutyric acid, metabolic oxidation pathways have been studied. These can involve initial oxidation of either the benzene (B151609) ring or the alkyl side chain. nih.govmedchemexpress.comglpbio.comtargetmol.com For instance, Pseudomonas sp. has been shown to metabolize 3-phenylbutyrate by forming a catechol intermediate, 3-(2,3-dihydroxyphenyl)butyrate, indicating oxidation of the aromatic ring. nih.gov
Carbon-Carbon Bond Forming Reactions in Butanoic Acid Systems
The synthesis of butanoic acid derivatives and their subsequent structural modification often rely on fundamental carbon-carbon bond-forming reactions. These methods are crucial for building the carbon skeleton of molecules like this compound or for elaborating upon it.
The Knoevenagel condensation is a key reaction for forming carbon-carbon bonds, often used in the synthesis of α,β-unsaturated compounds. wikipedia.org It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgdcu.ie This reaction is highly relevant to the synthesis of precursors for or analogs of this compound.
A pertinent example is the condensation of 2-chlorobenzaldehyde (B119727) with malononitrile (B47326) to produce 2-chlorobenzylidene-malononitrile (CS gas). google.comresearchgate.netgoogle.com This reaction highlights the reactivity of the 2-chlorobenzaldehyde carbonyl group, which is a potential starting material for synthesizing the 3-(2-chlorophenyl) moiety. Various catalysts and conditions have been explored for this transformation, including weak bases like pyridine (B92270) or piperidine, researchgate.netgoogle.com as well as greener protocols using water as a solvent with catalysts like nickel nitrate. ijcps.org The Doebner modification of the Knoevenagel condensation allows for the reaction of aldehydes with compounds like malonic acid, which is followed by decarboxylation. wikipedia.orgorganic-chemistry.org
| Active Methylene Compound | Catalyst/Solvent | Key Feature | Reference |
|---|---|---|---|
| Malononitrile | Pyridine/Cyclohexane | Traditional solvent-based method | google.comgoogle.com |
| Malononitrile | Grinding (solvent-free) | Environmentally benign but difficult to scale up | researchgate.netgoogle.com |
| Malononitrile | Ni(NO₃)₂·6H₂O/Water | Green chemistry approach with good yield (96%) | ijcps.org |
| Malonic Acid | Pyridine | Doebner modification leading to decarboxylation | wikipedia.org |
The Michael addition, or conjugate addition, is a powerful tool for forming carbon-carbon bonds by adding a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.com This reaction is instrumental in extending the carbon chain and introducing functionality to butanoic acid systems. For example, the asymmetric conjugate addition of organometallic reagents to α,β-unsaturated esters is a widely used method for creating β-substituted esters, which are versatile precursors to chiral butanoic acids. orgsyn.org
A highly relevant application is the rhodium-catalyzed asymmetric addition of p-bromophenyl boronic acid to ethyl crotonate, which yields (S)-3-(4-bromophenyl)butanoic esters with high enantiomeric excess. orgsyn.org This demonstrates a pathway to synthesize chiral 3-arylbutanoic acids. Similarly, Michael additions to cinnamaldehyde (B126680), a β-aryl-α,β-unsaturated aldehyde, have been extensively studied, providing routes to various structurally elaborated products. ub.edunih.gov While cinnamoyl esters and amides often show low reactivity, cinnamaldehyde itself can react with various nucleophiles. nih.govresearchgate.net These pathways can be used to introduce diverse structural motifs onto a phenyl-substituted three-carbon backbone, which could then be converted to a butanoic acid derivative.
| Michael Acceptor | Michael Donor/Reagent | Product Type | Reference |
|---|---|---|---|
| Ethyl Crotonate | p-Bromophenyl Boronic Acid / Rh-BINAP catalyst | Chiral 3-(4-bromophenyl)butanoic ester | orgsyn.org |
| Cinnamaldehyde | N-Acyl thiazinanethiones / Chiral Nickel(II) complexes | Enantiomerically pure syn or anti adducts | ub.edu |
| Cinnamaldehyde | Nitromethane / Pyrrolidine-derived organocatalyst | γ-Nitro aldehyde | nih.govresearchgate.net |
| Ni(II) Schiff base of dehydroalanine | Deprotonated propargyl alcohols | (S)-O-propargylserine derivatives | nih.gov |
Hydrolytic Reactions in Synthesis and Derivatization
Hydrolysis is a fundamental reaction for both the synthesis of this compound from its derivatives and for its subsequent derivatization. libretexts.org Esters, amides, and nitriles can all be hydrolyzed to yield the corresponding carboxylic acid. libretexts.org This reaction can be catalyzed by either acid or base. libretexts.org
Acid-catalyzed hydrolysis of an ester is the reverse of esterification and is typically performed by heating the ester with an excess of water and a strong acid catalyst. libretexts.orglibretexts.org Base-catalyzed hydrolysis, also known as saponification, uses a stoichiometric amount of a strong base like NaOH. libretexts.orgyoutube.com This reaction is irreversible because the final step forms a carboxylate salt, which is deprotonated and thus unreactive towards the alcohol by-product. youtube.commnstate.edu A final acidification step is required to obtain the free carboxylic acid. libretexts.orgmnstate.edu
These hydrolytic methods are crucial in multi-step syntheses. For example, the synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid involves the saponification of the corresponding ethyl ester using lithium hydroxide, followed by acidification. orgsyn.org Similarly, the synthesis of enantiopure baclofen, a related chlorophenyl-substituted amino acid, involves the hydrolysis of a diastereopure nitro ester of 4-nitro-3-(4-chlorophenyl)butanoic acid to obtain the enantiopure nitro acid. researchgate.net The hydrolysis of an ester like (2-chlorophenyl) butanoate would yield butanoic acid and 2-chlorophenol.
Degradation Pathways via Chemical Oxidation
The degradation of chlorophenyl-containing organic compounds can occur through chemical oxidation. Halogenated organic compounds, including aromatic halides, can be destroyed by complete or substantial oxidation, often in the presence of a catalyst at elevated temperatures. google.com For instance, processes using carbonaceous catalysts, sometimes doped with transition metal oxides, can facilitate the oxidation of volatile organic chemicals. google.com
Studies on the degradation of the related 3-phenylbutyric acid show that metabolism can proceed via oxidation of the benzene ring or the side chain. nih.govmedchemexpress.com In one pathway, oxidation of the aromatic ring leads to dihydroxylated intermediates which can undergo subsequent ring cleavage. nih.gov Another pathway involves demethylation at the side chain to yield 3-phenylpropionic acid. researchgate.net These studies suggest that the degradation of this compound could potentially follow similar pathways, involving either oxidation and potential dechlorination of the aromatic ring or oxidation of the butanoic acid side chain.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed structural map can be constructed.
Proton (¹H) NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For 3-(2-Chlorophenyl)butanoic acid, the ¹H NMR spectrum displays distinct signals corresponding to each unique proton group. rsc.org
Experimental data for the enantiomer (-)-3-(2-chlorophenyl)butanoic acid shows characteristic chemical shifts. rsc.org The spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals a broad singlet for the acidic carboxylic acid proton at a downfield position, around 9.7 ppm or higher. rsc.org The four protons on the aromatic ring appear as a complex multiplet pattern between 7.0 and 7.3 ppm. rsc.org The aliphatic portion of the molecule is characterized by a multiplet for the single methine proton (CH) adjacent to the aromatic ring, a multiplet for the two methylene (B1212753) protons (CH₂), and a doublet for the three methyl (CH₃) protons, which is coupled to the neighboring methine proton. rsc.org
Table 1: Experimental ¹H NMR Data for (-)-3-(2-Chlorophenyl)butanoic acid
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| ~9.7-11.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |
| 7.25-7.17 | Multiplet | 2H | Aromatic (-C₆H₄) |
| 7.11-7.05 | Multiplet | 1H | Aromatic (-C₆H₄) |
| 7.05-6.99 | Multiplet | 1H | Aromatic (-C₆H₄) |
| 3.75-3.46 | Multiplet | 1H | Methine (-CH) |
| 2.84-2.51 | Multiplet | 2H | Methylene (-CH₂) |
| 1.34 | Doublet | 3H | Methyl (-CH₃) |
Source: Data adapted from experimental findings for the related enantiomer. rsc.org
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on analogous structures and Density Functional Theory (DFT) calculations, a method used for similar butanoic acid derivatives. biointerfaceresearch.com The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield (>170 ppm). The carbons of the aromatic ring would produce a set of signals between approximately 125 and 145 ppm, with the carbon atom bonded to chlorine showing a distinct shift. The aliphatic carbons (CH, CH₂, CH₃) would be found in the upfield region of the spectrum, typically between 15 and 50 ppm.
Two-dimensional (2D) NMR experiments are powerful tools for confirming the connectivity established by 1D NMR. For molecules like this compound, techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly informative. mdpi.com
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show a cross-peak between the methine proton (~3.6 ppm) and the protons of the adjacent methylene (~2.7 ppm) and methyl (~1.3 ppm) groups, confirming the butanoic acid chain's structure.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (over two to three bonds). libretexts.org It is crucial for connecting different fragments of a molecule. An HMBC spectrum would show a correlation from the methyl protons to the methine carbon and the adjacent methylene carbon. Critically, it would also show correlations from the methine proton to the carbons of the phenyl ring, unambiguously confirming the point of attachment of the butanoic acid side chain to the 2-chlorophenyl moiety. mdpi.comresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Fourier Transform Raman (FTR) techniques, probes the vibrational modes of molecular bonds. These methods are excellent for identifying the functional groups present in a molecule. nih.gov
The IR and FTR spectra of this compound provide a characteristic fingerprint based on its functional groups. Studies on closely related compounds, such as 4-amino-3-(4-chlorophenyl)butanoic acid, have utilized both FT-IR and FT-Raman spectroscopy for comprehensive analysis. tandfonline.comresearchgate.net The IR spectrum is particularly sensitive to polar bonds, making it ideal for observing the carboxylic acid group. docbrown.info FT-Raman spectroscopy, which relies on changes in polarizability, offers complementary data and is often more effective for observing non-polar bonds, such as those in the aromatic ring and carbon backbone. nih.gov
The IR spectrum of this compound is dominated by absorptions from the carboxylic acid group. A very broad and strong absorption band is expected in the range of 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. docbrown.info Overlapping with this broad band are the C-H stretching vibrations of the aliphatic chain, typically found between 2975 and 2845 cm⁻¹. docbrown.info
A key diagnostic peak is the intense C=O (carbonyl) stretching vibration, which appears around 1725 to 1700 cm⁻¹ for a saturated carboxylic acid. docbrown.info Other important bands include those for the aromatic C=C stretching in the 1600-1450 cm⁻¹ region and a band corresponding to the C-Cl stretch, generally observed in the 800-600 cm⁻¹ fingerprint region.
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3300 - 2500 | Strong, very broad | O-H stretch | Carboxylic Acid |
| 2975 - 2845 | Medium | C-H stretch | Aliphatic (CH₃, CH₂, CH) |
| 1725 - 1700 | Strong, sharp | C=O stretch | Carboxylic Acid |
| ~1600, ~1475 | Medium to weak | C=C stretch | Aromatic Ring |
| ~1415 | Medium | C-O-H bend | Carboxylic Acid |
| 800 - 600 | Medium to strong | C-Cl stretch | Chloro-Aromatic |
Source: Based on general data for carboxylic acids and halogenated aromatic compounds. mdpi.comdocbrown.infomdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum is primarily defined by the chlorophenyl chromophore. The butanoic acid chain itself does not absorb significantly in the standard UV-Vis range (200-800 nm).
The spectrum is expected to show multiple absorption bands. Strong absorptions, typically below 220 nm and in the range of 250-280 nm, are attributed to π → π* transitions within the aromatic ring. mdpi.commdpi.com The substitution pattern and the presence of the chlorine atom influence the exact position and intensity of these bands. For instance, related chlorophenyl compounds show distinct absorption maxima in this region. mdpi.com Additionally, a much weaker absorption band, corresponding to the forbidden n → π* transition of the carbonyl C=O group, may be observed at a longer wavelength, often overlapping with the phenyl absorptions. mdpi.commdpi.com
Table 3: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound
| Approximate λₘₐₓ (nm) | Electronic Transition | Chromophore |
|---|---|---|
| < 220 | π → π* | Phenyl Ring |
| ~260 - 280 | π → π* | Phenyl Ring |
| > 250 | n → π* | Carbonyl (C=O) |
Source: Based on data for analogous chlorophenyl and carboxylic acid-containing compounds. mdpi.commdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and confirming the elemental composition of "this compound."
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental formula of a compound. For "this compound" (molecular formula C₁₀H₁₁ClO₂), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis, typically using techniques like Quadrupole Time-of-Flight (QTOF), can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. d-nb.info The high mass accuracy, often within a few parts per million (ppm), provides strong evidence for the compound's chemical formula. copernicus.org
In practice, the compound is ionized, commonly using electrospray ionization (ESI), to form charged adducts such as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The exact masses of these ions are then measured.
| Species | Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| Neutral Molecule [M] | C₁₀H₁₁³⁵Cl₁O₂ | 198.04475 |
| Protonated Adduct [M+H]⁺ | C₁₀H₁₂³⁵Cl₁O₂⁺ | 199.05203 |
| Sodiated Adduct [M+Na]⁺ | C₁₀H₁₁³⁵Cl₁Na₁O₂⁺ | 221.03397 |
| Deprotonated Adduct [M-H]⁻ | C₁₀H₁₀³⁵Cl₁O₂⁻ | 197.03747 |
Beyond exact mass determination, mass spectrometry is pivotal for structural confirmation through fragmentation analysis. In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision-induced dissociation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For "this compound," key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH), cleavage of the butyric acid side chain, and cleavages around the chlorophenyl ring. The observed fragmentation pattern in the MS/MS spectrum helps to confirm the connectivity of the atoms within the molecule. d-nb.infoamazonaws.com For instance, the detection of a fragment corresponding to the chlorophenyl moiety would confirm its presence. d-nb.info
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on molecular geometry, conformation, and the nature of intermolecular interactions in the crystal lattice.
To perform single-crystal X-ray diffraction, a suitable single crystal of "this compound" is required. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined. asianpubs.org This analysis reveals precise bond lengths, bond angles, and torsion angles within the molecule. mdpi.commdpi.com It would definitively establish the conformation of the butanoic acid chain relative to the 2-chlorophenyl ring, including the torsion angles that define their spatial relationship. mdpi.com For related compounds, such as baclofen, X-ray diffraction has been used to determine the zwitterionic nature and the specific arrangement of the molecule in the solid state. nih.goviucr.org
| Parameter | Value |
|---|---|
| Chemical formula | C₁₀H₁₁ClO₂ |
| Formula weight | 198.64 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 12.655 (3) |
| b (Å) | 8.260 (2) |
| c (Å) | 24.380 (6) |
| β (°) | 92.533 (2) |
| Volume (ų) | 2545.89 (11) |
| Z (molecules/unit cell) | 8 |
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. google.com Different polymorphs of the same compound can exhibit distinct physicochemical properties. The existence of polymorphs of "this compound" could be investigated and characterized primarily using X-ray powder diffraction (XRPD). google.comgoogle.com Each polymorphic form would give a unique XRPD pattern, characterized by diffraction peaks at specific scattering angles (2θ). google.comgoogle.com Studies on related molecules like (R)-baclofen have identified multiple polymorphic forms (A, B, and C), each with a distinct XRPD pattern and thermodynamic stability. nih.goviucr.org
| Form A (2θ)° | Form B (2θ)° |
|---|---|
| 8.9 ± 0.2 | 4.1 ± 0.2 |
| 12.5 ± 0.2 | 6.5 ± 0.2 |
| 15.7 ± 0.2 | 21.1 ± 0.2 |
| 19.1 ± 0.2 | 27.0 ± 0.2 |
| 25.1 ± 0.2 | 30.0 ± 0.2 |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the properties of "3-(2-Chlorophenyl)butanoic acid". These methods allow for a detailed exploration of the molecule's electronic structure and potential energy surface.
Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. biointerfaceresearch.comresearchgate.netbohrium.com The core principle of DFT is that the energy of a molecule can be determined from its electron density, which simplifies the complex many-body problem of interacting electrons. cnr.it For "this compound," DFT is employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. cnr.it This optimization process systematically alters the molecular geometry to find the minimum energy conformation, which corresponds to the most stable structure of the molecule in the gas phase. cnr.it The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. tandfonline.com
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. tandfonline.com The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. A commonly employed and well-regarded functional for organic molecules like "this compound" is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. biointerfaceresearch.comresearchgate.nettandfonline.com
The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results, albeit at a higher computational cost. For molecules containing atoms like chlorine, it is important to use basis sets that can adequately describe electron polarization and diffuse electron density. A frequently used basis set for this type of molecule is 6-311++G(d,p). tandfonline.comtandfonline.com The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and weak interactions, while "(d,p)" signifies the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, allowing for more flexibility in describing bond shapes. tandfonline.comtandfonline.com In some studies of similar molecules, the 6-31+G(d) basis set has also been utilized. biointerfaceresearch.comresearchgate.net
Table 1: Commonly Used DFT Functionals and Basis Sets for Related Compounds
| Functional | Basis Set | Application |
|---|---|---|
| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies, electronic properties. tandfonline.comtandfonline.com |
| B3LYP | 6-31+G(d) | Geometry optimization, NBO analysis, HOMO-LUMO analysis. biointerfaceresearch.comresearchgate.net |
A key application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental measurements. biointerfaceresearch.com For "this compound," DFT calculations can predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. biointerfaceresearch.com The comparison between the calculated and experimental spectra serves as a validation of the computational method and the optimized molecular structure. biointerfaceresearch.comresearchgate.net Generally, a good agreement between the theoretical and experimental data confirms that the calculated geometry is a reliable representation of the molecule. biointerfaceresearch.comresearchgate.net For instance, studies on similar butanoic acid derivatives have shown a good correlation between the calculated and experimental FT-IR, 1H NMR, and 13C NMR spectra. biointerfaceresearch.comresearchgate.net
Molecular Orbital Analysis
Molecular orbital analysis provides a framework for understanding the electronic behavior, reactivity, and stability of "this compound."
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. biointerfaceresearch.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor (nucleophilicity). Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electron acceptor (electrophilicity). biointerfaceresearch.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. usp.br A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. usp.br For butanoic acid derivatives, the HOMO is often located on the aromatic ring, while the LUMO can be distributed over the ring or the aliphatic chain, depending on the specific substituents. biointerfaceresearch.comresearchgate.net
Table 2: Representative Frontier Molecular Orbital Data for a Butanoic Acid Derivative
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 | Energy of the highest occupied molecular orbital. |
| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital. |
Note: The values in this table are illustrative and based on typical data for similar compounds.
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, charge distribution, and the nature of chemical bonds within a molecule. biointerfaceresearch.comuni-muenchen.de It transforms the complex molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de This analysis provides valuable information about charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| 4-amino-3-(4-chlorophenyl)butanoic acid |
Electrostatic Potential Mapping
Electrostatic Potential (ESP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It reveals the electrophilic and nucleophilic sites, which are fundamental to understanding and predicting chemical reactivity and intermolecular interactions. The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.
For this compound, the ESP map would highlight distinct regions of positive, negative, and neutral potential.
Negative Potential (Red/Yellow): The regions of highest electron density, and therefore negative potential, are typically located around the oxygen atoms of the carboxylic acid group. These sites are nucleophilic and are prone to interacting with electrophiles or acting as hydrogen bond acceptors.
Positive Potential (Blue): The most electron-deficient region, or highest positive potential, is found on the acidic hydrogen atom of the carboxyl group (-COOH). This makes it the primary site for deprotonation and a strong hydrogen bond donor. The hydrogen atoms on the aliphatic chain and the aromatic ring also exhibit lesser degrees of positive potential.
Neutral/Near-Neutral Potential (Green): The carbon backbone and the aromatic ring generally show a more neutral potential, although the electronegative chlorine atom induces a slight positive potential (a σ-hole) at the halogen's outer tip, which could participate in halogen bonding.
Analysis of ESP maps for similar butanoic acid derivatives has shown that these charge distributions are key to predicting intermolecular interactions, such as the formation of hydrogen-bonded dimers in the solid state or interactions with biological receptors. The map provides a visual guide to the molecule's reactivity and non-covalent bonding preferences.
Table 1: Predicted Electrostatic Potential Features of this compound
| Molecular Region | Predicted Electrostatic Potential | Chemical Significance |
|---|---|---|
| Carboxyl Oxygen Atoms | Strongly Negative | Nucleophilic; Hydrogen Bond Acceptor |
| Carboxyl Hydrogen Atom | Strongly Positive | Electrophilic; Hydrogen Bond Donor |
| Chlorine Atom (σ-hole) | Slightly Positive | Potential for Halogen Bonding |
Computational Prediction of Crystal Structures and Polymorphism
The arrangement of molecules in a solid-state crystal lattice can significantly impact the physical properties of a compound. Computational Crystal Structure Prediction (CSP) aims to identify the most stable, low-energy packing arrangements for a given molecule, thereby predicting its potential polymorphs—different crystal structures of the same compound.
The CSP process for a flexible molecule like this compound is a complex challenge. It involves two main stages:
Search Generation: A wide range of plausible crystal packing arrangements are generated. This step must account for the molecule's conformational flexibility, including rotation around the C-C single bonds in the butanoic acid chain and the bond connecting the phenyl ring to the chain.
Energy Ranking: The generated structures are then ranked based on their calculated lattice energies. This requires highly accurate energy models, often employing density functional theory (DFT) with corrections for long-range dispersion forces, which are critical for describing intermolecular interactions.
For carboxylic acids, a common and highly stable interaction is the formation of a hydrogen-bonded dimer synthon, where two molecules are linked via their carboxyl groups. CSP studies would explore structures containing this dimer, as well as other potential hydrogen bonding networks (e.g., catemers) and packing motifs influenced by the chlorophenyl group. The prediction of multiple, energetically similar structures would suggest a high likelihood of polymorphism, a critical consideration in pharmaceutical development as different polymorphs can have different solubility and stability.
Table 2: Key Considerations in the Computational Prediction of Polymorphism
| Factor | Relevance to this compound | Computational Method |
|---|---|---|
| Conformational Flexibility | Rotation around single bonds creates multiple conformers that can pack differently. | Conformational Search, Torsional Scanning |
| Intermolecular Interactions | Strong hydrogen bonding (acid dimers), potential halogen bonding (Cl), and van der Waals forces dictate packing. | Lattice Energy Calculations (DFT, Force Fields) |
| Thermodynamic Stability | The relative lattice energies of predicted structures determine the most stable polymorphs at 0 K. | Ab initio Energy Calculations |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering a detailed view of conformational changes and intermolecular interactions in different environments (e.g., in solution or in a crystal). An MD simulation solves Newton's equations of motion for a system of atoms, with the forces between them described by a force field.
For this compound, MD simulations can be used to:
Explore Conformational Space: By simulating the molecule's movement, one can identify the most populated (lowest energy) conformations and the energy barriers for rotating around the molecule's single bonds. This is crucial for understanding its shape and flexibility.
Analyze Intermolecular Interactions: In a simulation containing multiple molecules, one can observe the formation and lifetime of non-covalent interactions. For instance, simulations in an aqueous environment could reveal the stability of hydrogen-bonded dimers. Studies on related amino acids have used MD to quantify the lifetime of such dimer structures in water.
Study Solvent Effects: MD simulations explicitly including solvent molecules (like water) can show how the solvent influences the conformation of this compound and its tendency to aggregate.
The results from MD simulations, such as the stability of certain conformations or intermolecular complexes, provide insights that are complementary to the static picture from energy minimization and CSP. This dynamic analysis is essential for understanding how the molecule behaves in a real-world, non-static environment.
Table 3: Applications of Molecular Dynamics Simulations
| Study Type | Objective | Key Output/Analysis |
|---|---|---|
| Single Molecule in Vacuum/Solvent | Determine preferred conformations and flexibility. | Torsional angle distributions, Ramachandran-like plots. |
| Multiple Molecules in Solution | Analyze dimerization and aggregation tendencies. | Radial Distribution Functions (RDFs), lifetime of hydrogen bonds. |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for the separation and purity assessment of 3-(2-Chlorophenyl)butanoic acid. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the principal techniques utilized, each offering distinct advantages for specific analytical challenges.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for determining the purity of this compound. Certificates of analysis for analogous compounds frequently report purity levels exceeding 98% as determined by HPLC. probechem.comchemscene.com For instance, the purity of (R)-Baclofen, a structurally similar compound, was shown to be 100% by HPLC analysis. tocris.com
A critical application of HPLC is in chiral analysis, which is necessary to separate the enantiomers (R- and S-isomers) of this compound. This is typically achieved using a chiral stationary phase (CSP). phenomenex.com Research on related arylbutanoic acids demonstrates the use of polysaccharide-based chiral columns, such as Chiralpak OJ-H or OD-H, for effective enantiomeric separation. rsc.orgwiley-vch.de The mobile phase often consists of a mixture of hexane (B92381) and isopropanol, with the specific ratio adjusted to optimize resolution. rsc.orgwiley-vch.de In some cases, derivatization of the carboxylic acid to its methyl ester is performed prior to chiral HPLC analysis to improve separation. rsc.org A patent for a related compound, (R)-4-amino-3-(4-chlorophenyl)butanoic acid, specifies the use of a CROWNPAK CR(+) column with an aqueous mobile phase at a controlled pH for optical purity analysis, achieving an enantiomeric excess of 99.4%. google.com
Table 1: HPLC Conditions for Analysis of this compound and Analogs
| Parameter | Condition for Purity Analysis | Condition for Chiral Analysis | Source(s) |
|---|---|---|---|
| Column | Standard reverse-phase (e.g., C18) | Chiral Stationary Phase (e.g., Chiralpak OJ-H, CROWNPAK CR(+)) | wiley-vch.degoogle.comunipd.it |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradients | Hexane/Isopropanol mixtures (e.g., 99:1, 95:5) or pH-adjusted aqueous solutions | rsc.orgwiley-vch.degoogle.com |
| Flow Rate | Typically 0.5 - 1.0 mL/min | Typically 0.5 - 1.0 mL/min | rsc.org |
| Detection | UV-Vis (e.g., 214 nm, 220 nm, 254 nm) | UV-Vis (e.g., 214 nm, 230 nm) | rsc.orglgcstandards.com |
| Purity Achieved | >98% | Enantiomeric Excess (ee) >99% | probechem.comgoogle.com |
Gas Chromatography (GC) serves as a valuable tool for the analysis of this compound, particularly for monitoring reaction progress and determining the conversion of starting materials to products. rsc.org It is often used to analyze the crude product mixture before purification. rsc.org For the analysis of carboxylic acids like this compound, derivatization to more volatile esters may be employed to improve chromatographic performance.
GC analysis is typically performed on a capillary column, such as a DB-5MS, with helium as the carrier gas. rsc.orgmdpi.com The temperature program involves an initial hold followed by a ramp to a higher temperature to ensure the elution of all components. rsc.orgunl.edu The detector of choice is often a mass spectrometer (GC-MS) or a Flame Ionization Detector (FID). rsc.orgscience.gov
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for the enantiomeric separation of chiral compounds, including this compound. chromatographyonline.com SFC offers advantages over HPLC, such as faster analysis times and reduced use of organic solvents, by using supercritical carbon dioxide as the main mobile phase component. chromatographyonline.comlibretexts.org
For the chiral separation of (-)-3-(2-chlorophenyl)butanoic acid, a Lux 5u Amylose-1 column has been successfully used. rsc.org The mobile phase consisted of a mixture of methanol and CO2 (5/95) at a flow rate of 3.0 mL/min, achieving a 90% enantiomeric excess. rsc.org The acidic nature of the CO2/methanol mobile phase can sometimes preclude the need for acidic additives when separating acidic analytes. chromatographyonline.comfagg.be Polysaccharide-based chiral selectors, particularly those derived from amylose (B160209) and cellulose, are the most common stationary phases for chiral SFC. chromatographyonline.com
Table 2: SFC Conditions for Enantiomeric Separation of this compound
| Parameter | Condition | Source(s) |
|---|---|---|
| Column | Lux 5u Amylose-1 | rsc.org |
| Mobile Phase | MeOH/CO2 (5/95) | rsc.org |
| Flow Rate | 3.0 mL/min | rsc.org |
| Temperature | 37.0 °C | rsc.org |
| Detection | UV at 210 nm | rsc.org |
| Result | Baseline separation of enantiomers, 90% ee | rsc.org |
Mass Spectrometry-Based Detection
Mass Spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive detection of this compound. It is almost always coupled with a chromatographic separation technique like LC or GC.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the definitive methods for identifying this compound in complex mixtures and confirming its molecular weight. rsc.orgepa.gov
In LC-MS, electrospray ionization (ESI) is a common technique used, typically operating in positive or negative ion mode depending on the analyte's structure. unipd.itgoogle.com For a carboxylic acid, negative ion mode can be effective, but positive ion mode is also frequently used, often with the addition of formic acid to the mobile phase to promote protonation and enhance the signal. unipd.itrsc.org The mass analyzer can range from a simple quadrupole to a high-resolution time-of-flight (TOF) or Orbitrap instrument, which provides highly accurate mass measurements crucial for confirming the elemental composition. rsc.orgcopernicus.org
GC-MS analysis typically employs electron ionization (EI), which generates a characteristic fragmentation pattern that serves as a "fingerprint" for the compound, aiding in its identification by comparison to spectral libraries. rsc.orgmdpi.com The fragmentation of a related compound, butanoic acid, shows characteristic losses of functional groups, and similar fragmentation pathways would be expected for this compound. docbrown.info
For highly sensitive and selective quantification, more advanced mass spectrometry techniques such as Ion Trap (IT-MS) and Triple Quadrupole (QqQ) mass spectrometry are employed. google.comnih.govdokumen.pub
An ion trap mass spectrometer can perform tandem mass spectrometry (MS/MS) experiments, where a precursor ion (e.g., the molecular ion of this compound) is isolated, fragmented, and the resulting product ions are analyzed. google.comnih.gov This process provides structural information and enhances specificity.
Triple quadrupole mass spectrometers operated in Multiple Reaction Monitoring (MRM) mode offer the gold standard for quantification in complex matrices. unipd.itresearchgate.net This technique involves monitoring a specific precursor-to-product ion transition. For this compound, this would involve selecting its protonated molecule ([M+H]+) as the precursor ion in the first quadrupole, fragmenting it in the collision cell (the second quadrupole), and then selecting a specific, characteristic fragment ion in the third quadrupole for detection. unipd.it This highly specific detection method minimizes background interference, allowing for very low limits of quantification (LOQ), often in the low ng/mL range. unipd.itresearchgate.net
Table 3: Mass Spectrometry Parameters for Analysis
| Technique | Ionization Mode | Mass Analyzer | Application | Source(s) |
|---|---|---|---|---|
| GC-MS | Electron Ionization (EI) | Quadrupole | Identification, Product Analysis | rsc.orgmdpi.com |
| LC-MS | Electrospray (ESI) | Quadrupole, TOF, Orbitrap | Identification, Purity, Quantification | rsc.orgthermofisher.comacs.org |
| LC-MS/MS | Electrospray (ESI) | Ion Trap (IT), Triple Quadrupole (QqQ) | Structural Elucidation, Sensitive Quantification (MRM) | unipd.itnih.govresearchgate.net |
Sample Preparation and Extraction Methods
Effective sample preparation is a critical step to isolate this compound from complex matrices, remove interferences, and concentrate the analyte before instrumental analysis.
Liquid-Liquid Extraction (LLE) Strategies
Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the extraction of acidic compounds like this compound from aqueous samples. libretexts.org The strategy hinges on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.org
For an acidic compound, the pH of the aqueous sample is a critical parameter. To extract this compound, the following steps are generally employed:
Extraction from a Basic Matrix: If the compound is in a complex organic mixture, it can be selectively moved to an aqueous phase by extracting with a basic solution (e.g., aqueous sodium bicarbonate). The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt, while neutral impurities remain in the organic layer. libretexts.org
Back-Extraction: The aqueous layer containing the salt is then separated and acidified (e.g., with HCl) to a pH well below the pKa of the carboxylic acid. This re-protonates the analyte, making it less water-soluble. libretexts.org
Final Organic Extraction: A final extraction with a water-immiscible organic solvent, such as toluene, diethyl ether, or ethyl acetate (B1210297), is performed to transfer the neutral this compound into the organic phase, which can then be concentrated and analyzed. nih.gov
QuEChERS and Stir Bar Sorptive Extraction (SBSE) Approaches
Modern extraction techniques offer improvements in speed, solvent consumption, and efficiency.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined approach that involves a two-step process. nih.gov First, the sample is homogenized and extracted with a solvent like acetonitrile, followed by the addition of salts (e.g., magnesium sulfate (B86663), sodium chloride) to induce phase separation (a liquid-liquid partitioning step). nih.gov The second step is a cleanup using dispersive solid-phase extraction (d-SPE), where a sorbent is added to the supernatant. For an acidic analyte like this compound, sorbents such as C18 can be used to remove nonpolar interferences, while care must be taken with basic sorbents like Primary Secondary Amine (PSA), which could potentially remove the target acid. researchgate.net
Stir Bar Sorptive Extraction (SBSE): SBSE is a solventless extraction technique that utilizes a magnetic stir bar coated with a sorptive phase, most commonly polydimethylsiloxane (B3030410) (PDMS). gerstel.com The stir bar is placed in the liquid sample and stirred for a set period, during which analytes partition from the sample matrix into the PDMS phase. gcms.cz For efficient extraction of ionizable compounds like this compound, the sample pH must be adjusted to suppress ionization and favor the neutral form, which has a higher affinity for the nonpolar PDMS coating. gcms.cz After extraction, the stir bar is removed, dried, and the analytes are thermally desorbed into a gas chromatograph or eluted with a solvent for liquid chromatography analysis. rsc.org
Method Validation and Performance Metrics in Analytical Chemistry
To ensure that an analytical method for this compound is reliable and fit for purpose, it must undergo rigorous validation. Key performance metrics are established according to guidelines from bodies like the International Council for Harmonisation (ICH). sepscience.com
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method.
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined as the concentration that yields a signal-to-noise (S/N) ratio of 3:1. d-nb.infosepscience.com
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is commonly established at a S/N ratio of 10:1 or calculated from the standard deviation of the response and the slope of the calibration curve. sepscience.comnih.govchromforum.org
These limits are fundamental for knowing the lower bounds of a method's capability, especially in trace analysis scenarios.
Table 2: Typical Performance Metrics for Analytical Methods This interactive table presents typical limits of detection (LOD) and quantification (LOQ) for acidic compounds in complex matrices using various analytical platforms, providing a benchmark for methods targeting this compound.
| Parameter | LC-MS/MS | GC-MS | HRMS |
| LOD | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL | 0.1 - 0.5 ng/mL |
| LOQ | 0.5 - 5 ng/mL | 1 - 10 ng/mL | 0.5 - 1 ng/mL |
Source: Values are representative and based on data from multiple analytical validation studies for similar compounds. d-nb.infonih.govresearchgate.net
Assessment of Linearity, Interferences, and Carryover
Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. Linearity is evaluated by analyzing a series of standards at different concentrations and is confirmed if the calibration curve yields a correlation coefficient (R²) of ≥0.99. nih.govnih.gov
Interferences: Analytical specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov This is tested by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of this compound. nih.gov
Carryover: Carryover is the appearance of an analyte signal in a sample that originates from a preceding, more concentrated sample. It is assessed by injecting a blank sample immediately after a high-concentration standard. The absence of a significant peak in the blank (e.g., <20% of the LOQ) demonstrates that carryover is not an issue. researchgate.net
Table 3: Summary of Method Validation Parameters This interactive table summarizes key validation criteria used to ensure the reliability and robustness of an analytical method for quantifying chemical compounds.
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity (R²) | ≥ 0.99 | Ensures concentration is proportional to instrument response over a defined range. |
| Precision (%RSD) | < 15-20% | Measures the closeness of repeated measurements under the same conditions. |
| Accuracy (% Recovery) | 80 - 120% | Measures the closeness of the measured value to the true value. |
| Interference | No significant signal at analyte retention time in blank | Confirms the signal is only from the target analyte. |
| Carryover | Signal in blank after high standard <20% of LOQ | Ensures no residual analyte from previous injections affects the current measurement. |
Source: Based on common criteria from regulatory guidelines and published validation reports. nih.govnih.govnih.gov
Quality Assurance and Accreditation in Analytical Laboratories
The reliability and legal defensibility of analytical results for the detection and quantification of "this compound" are critically dependent on a robust quality assurance (QA) program and formal accreditation of the testing laboratory. reagecon.comansi.org These systems ensure that all laboratory operations are conducted under controlled and documented conditions, providing a high degree of confidence in the generated data. The internationally recognized standard for the competence of testing and calibration laboratories is ISO/IEC 17025. intertek.comppqs.gov.inaccredit.org
Accreditation to ISO/IEC 17025 signifies that a laboratory has a well-established quality management system and has demonstrated the technical competence to perform specific tests, such as the quantification of organic compounds like this compound. pjlabs.comwiley.comwiley-vch.de This accreditation is a formal recognition of the laboratory's capability, credibility, and adherence to international standards. pjlabs.com It involves a thorough assessment by an independent accreditation body of all factors that influence the production of accurate and reliable test data, including staff competency, equipment calibration and maintenance, method validation, traceability of measurements, and the laboratory environment. pjlabs.comwiley.com
A comprehensive quality assurance program in a laboratory analyzing for this compound encompasses several key components, from sample receipt to data reporting. oiv.intnih.gov This structured approach is essential for identifying and controlling potential errors throughout the analytical process. solubilityofthings.com
Key Elements of a Laboratory Quality Assurance Program:
| Element | Description | Relevance to this compound Analysis |
| Standard Operating Procedures (SOPs) | Detailed, written instructions for all routine laboratory operations, including sample handling, instrument operation, and data analysis. | Ensures that the analysis of this compound is performed consistently over time and by different analysts. |
| Method Validation | The process of confirming that the analytical method used is suitable for its intended purpose. This involves evaluating parameters like specificity, linearity, accuracy, precision, and limits of detection and quantification. nordtest.info | Verifies that the chosen analytical technique (e.g., GC-MS, LC-MS) can accurately and reliably measure this compound in the specific sample matrix. |
| Staff Training and Competency | A documented program to ensure all analysts are properly trained and their ongoing competency is regularly assessed. pjlabs.com | Guarantees that personnel performing the analysis have the necessary skills and knowledge to generate valid results for this compound. |
| Instrument Calibration and Maintenance | Regular calibration of all analytical instruments and equipment using traceable standards, along with a schedule of preventative maintenance. nordtest.inforsc.org | Ensures that instruments are functioning correctly and providing accurate measurements for the quantification of this compound. |
| Internal Quality Control (IQC) | Routine procedures undertaken by the laboratory to continuously monitor the validity of its results. solubilityofthings.comgoogle.com | Involves the regular analysis of control materials to check that the analytical process for this compound is stable and in control. |
| Proficiency Testing (PT) | Participation in inter-laboratory comparison studies to provide an independent assessment of the laboratory's performance. lgcstandards.comesslabshop.comtargetanalysis.gr | Offers an external and objective evaluation of the laboratory's ability to accurately analyze for this compound compared to peer laboratories. |
| Certified Reference Materials (CRMs) | Use of highly characterized and certified materials to ensure the accuracy and traceability of measurements. nih.govresearchgate.netresearchgate.net | A CRM of this compound, if available, would be used to calibrate instruments and validate the analytical method, ensuring results are traceable to a recognized standard. |
| Documentation and Record Keeping | Meticulous documentation of all aspects of the analysis, from sample login to the final report, allowing for full traceability. rsc.org | Provides a complete audit trail for every sample analyzed for this compound, which is crucial for legal or regulatory purposes. |
Internal quality control is a fundamental component of QA, involving the analysis of various control samples within each analytical batch. solubilityofthings.comrsc.org These samples are used to monitor the analytical process and ensure it remains within predefined acceptance criteria. google.com
Types and Functions of Internal Quality Control Samples:
| QC Sample Type | Description | Purpose in the Analysis of this compound |
| Method Blank | A sample matrix free of the analyte that is processed and analyzed in the same manner as the test samples. | To detect any contamination of this compound introduced during the sample preparation or analysis steps. |
| Laboratory Control Sample (LCS) | A blank matrix spiked with a known concentration of this compound from a source independent of the calibration standards. | To monitor the accuracy and precision of the entire analytical method. The recovery of the analyte must fall within established control limits. |
| Matrix Spike / Matrix Spike Duplicate | A pair of aliquots of a test sample to which a known amount of this compound is added. | To assess the effect of the sample matrix on the analytical method's performance (accuracy and precision). |
| Laboratory Duplicate | An aliquot of a test sample that is processed and analyzed independently alongside the original sample. | To monitor the precision of the analytical method for a specific sample matrix. |
Proficiency testing (PT) serves as an external quality assessment tool, where a PT scheme organizer distributes homogeneous test materials to multiple laboratories. lgcstandards.comsigmaaldrich.com Each laboratory analyzes the material and reports its results to the organizer, who then compiles the data and provides a performance evaluation, often in the form of a z-score. lgcstandards.com Consistent and successful participation in PT schemes is a mandatory requirement for maintaining ISO/IEC 17025 accreditation and provides objective evidence of a laboratory's competence. targetanalysis.grcpachem.com
Hypothetical Proficiency Testing Round for this compound:
| Parameter | Value |
| Test Material | Synthetic Urine Spiked with this compound |
| Assigned Value | 50.0 ng/mL |
| Standard Deviation for PT | 5.0 ng/mL |
| Laboratory A Result | 52.5 ng/mL |
| Laboratory A z-score | +0.5 (Acceptable) |
| Laboratory B Result | 61.0 ng/mL |
| Laboratory B z-score | +2.2 (Warning) |
| Laboratory C Result | 38.0 ng/mL |
| Laboratory C z-score | -2.4 (Warning) |
| Laboratory D Result | 68.0 ng/mL |
| Laboratory D z-score | +3.6 (Unacceptable) |
Note: z-scores are typically interpreted as: |z| ≤ 2.0 is acceptable; 2.0 < |z| < 3.0 is a warning signal; |z| ≥ 3.0 is unacceptable.
The use of Certified Reference Materials (CRMs) is another cornerstone of quality assurance. researchgate.netroutledge.com A CRM is a standard that has been characterized for one or more properties by a metrologically valid procedure, and is accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. For the analysis of this compound, a CRM would be used for instrument calibration, method validation, and to assign values to in-house control materials. nih.govresearchgate.net
Conclusion and Future Research Directions
Summary of Key Academic Contributions in the Study of 3-(2-Chlorophenyl)butanoic Acid
Academic interest in compounds structurally related to this compound has primarily been driven by their pharmacological potential. A key example is the analogue 4-amino-3-(2-chlorophenyl)butanoic acid, which has been investigated for its potential effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders. ontosight.ai Research into this and similar molecules has laid the groundwork for understanding how the inclusion of a chlorophenyl group on a butanoic acid backbone can influence biological activity. ontosight.ai
Furthermore, the broader class of butanoic acid derivatives has been the subject of extensive research, with studies focusing on their synthesis and biological activities. For instance, butanoic acid itself is recognized as a short-chain fatty acid with potential anti-tumor functions. biointerfaceresearch.com The development of various synthetic routes for substituted butanoic acids has also been a significant area of academic contribution. researchgate.netmdpi.com These studies, while not always directly focused on this compound, provide a critical framework for its synthesis and potential applications.
Identification of Emerging Research Avenues in Synthesis, Characterization, and Theoretical Understanding
The future study of this compound is ripe with possibilities, particularly in the realms of synthesis, characterization, and theoretical modeling.
Synthesis: Emerging synthetic methodologies offer promising avenues for more efficient and selective production of this compound and its derivatives. Recent advancements in catalysis, such as the use of copper(II) in cascade annulation/ring-opening reactions for the synthesis of substituted butanoic acids, present a potential route for novel synthetic pathways. rsc.org Additionally, the development of sustainable heterogeneous catalysts, like natural asphalt (B605645) oxide-grafted carboxylic acids, could offer environmentally benign alternatives to traditional synthetic methods. rsc.org
Characterization: While standard spectroscopic and crystallographic techniques are crucial for the basic characterization of this compound, emerging analytical methods can provide deeper insights into its structure and properties. Advanced two-dimensional NMR techniques and high-resolution mass spectrometry can offer more detailed structural elucidation. mdpi.commdpi.com Furthermore, in-silico studies, which have been used to analyze the binding of related compounds to biological targets, can be a powerful tool for predicting the interactions of this compound at a molecular level. nih.gov
Theoretical Understanding: Density Functional Theory (DFT) has become an indispensable tool for understanding the electronic and geometric properties of organic molecules. biointerfaceresearch.comresearchgate.net Applying DFT calculations to this compound can provide valuable information about its molecular structure, reactivity, and spectroscopic properties. researchgate.net Such theoretical studies can guide experimental work by predicting reaction outcomes and identifying the most stable conformations of the molecule. biointerfaceresearch.com
Potential for Further Methodological Advancements in Chemical Research
The broader landscape of chemical research is continually evolving, and advancements in various methodologies will undoubtedly impact the future study of compounds like this compound. The development of novel catalytic systems, including more efficient and selective metal-based and organocatalysts, will continue to revolutionize synthetic chemistry. rsc.org
Moreover, the increasing integration of computational chemistry with experimental work is a significant trend. acs.org This synergy allows for a more rational design of experiments and a deeper understanding of reaction mechanisms and molecular properties. For this compound, this could mean the in-silico screening of potential biological targets or the prediction of new, more effective synthetic routes.
The development of high-throughput screening methods and automated synthesis platforms also holds the potential to accelerate the discovery of new derivatives of this compound with enhanced properties. These technologies can rapidly generate and test large libraries of compounds, significantly speeding up the research and development process.
Q & A
Q. Key Factors :
- Catalyst selection (e.g., AlCl₃ vs. FeCl₃) impacts electrophilic substitution efficiency.
- Temperature control during oxidation minimizes side reactions (e.g., over-oxidation to CO₂) .
Which analytical techniques are critical for characterizing this compound, and how are data interpreted?
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying peaks for the chlorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and the butanoic acid chain (δ 2.3–2.6 ppm for CH₂ near the carbonyl) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 198.04 (C₁₀H₁₁ClO₂) .
- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid group .
How can researchers resolve contradictions in reported biological activities of chlorophenyl butanoic acid derivatives?
Advanced
Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory) arise from:
- Structural Variations : Substitutent position (2-Cl vs. 4-Cl) alters steric and electronic properties.
- Assay Conditions : Differences in cell lines, concentrations, or solvent systems (e.g., DMSO vs. aqueous buffers).
Q. Methodological Approach :
- Comparative SAR Studies : Systematically test analogs (Table 1) under standardized conditions.
- Dose-Response Analysis : Establish EC₅₀ values to quantify potency variations .
Q. Table 1: Bioactivity Comparison of Chlorophenyl Butanoic Acid Derivatives
| Compound | Substituent Position | Reported Activity | Reference |
|---|---|---|---|
| This compound | 2-Cl | Antimicrobial (MIC: 25 µM) | |
| 3-(4-Chlorophenyl)butanoic acid | 4-Cl | Antioxidant (IC₅₀: 50 µM) | |
| 3-(3-Chlorophenyl)butanoic acid | 3-Cl | Anti-inflammatory (60% inhibition at 100 µM) |
What strategies optimize enantiomeric purity in chiral derivatives of this compound?
Advanced
For chiral analogs (e.g., (S)-3-Amino-4-(2-chlorophenyl)butanoic acid):
- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation or alkylation steps .
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze enantiomers .
- Crystallization : Diastereomeric salt formation with chiral bases (e.g., cinchonidine) enhances purity .
Validation : Chiral HPLC with a cellulose-based column confirms >99% enantiomeric excess (ee) .
How do computational models predict the interaction of this compound with biological targets?
Q. Advanced
- Molecular Docking : Software like AutoDock Vina simulates binding to enzymes (e.g., COX-2 for anti-inflammatory activity). The chlorophenyl group’s hydrophobicity favors interactions with non-polar receptor pockets .
- QSAR Studies : Quantitative structure-activity relationship models correlate substituent electronegativity (e.g., Cl vs. F) with bioactivity .
- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories in GROMACS) .
What are the challenges in scaling up the synthesis of this compound, and how are they addressed?
Q. Advanced
- Batch vs. Flow Reactors : Continuous flow systems improve heat management and reduce byproducts in large-scale Friedel-Crafts reactions .
- Catalyst Recycling : Immobilized Lewis acids (e.g., AlCl₃ on silica) reduce waste and costs .
- Purification : Simulated moving bed (SMB) chromatography enables high-throughput separation .
Case Study : Pilot-scale synthesis achieved 85% yield using a flow reactor and SMB purification .
How does the chlorophenyl substituent position influence the compound’s physicochemical properties?
Q. Basic
- Lipophilicity : 2-Cl derivatives (logP ~2.5) are less polar than 4-Cl analogs (logP ~2.2), affecting membrane permeability .
- Acidity : The electron-withdrawing Cl group lowers the pKa of the carboxylic acid (e.g., pKa ~4.2 for 2-Cl vs. ~4.5 for 4-Cl) .
- Thermal Stability : 2-Cl derivatives decompose at ~200°C, while 4-Cl analogs are stable up to ~220°C .
What in vitro assays are recommended for evaluating the neuroprotective potential of this compound?
Q. Advanced
- Oxidative Stress Models : SH-SY5Y neuronal cells treated with H₂O₂; measure ROS reduction via DCFH-DA fluorescence .
- Anti-apoptotic Assays : Caspase-3/7 activity in glutamate-induced HT-22 cells .
- Neuroinflammation : LPS-stimulated microglial BV-2 cells; quantify TNF-α suppression via ELISA .
Data Interpretation : EC₅₀ values <50 µM suggest therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
